Bis(diethyl-L-tartrate glycolato)diboron

CAS No.: 480438-20-8

Cat. No.: VC3738077

Molecular Formula: C16H24B2O12

Molecular Weight: 430 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 480438-20-8 |

|---|---|

| Molecular Formula | C16H24B2O12 |

| Molecular Weight | 430 g/mol |

| IUPAC Name | diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate |

| Standard InChI | InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 |

| Standard InChI Key | LJOXKUBPSYCAFX-DDHJBXDOSA-N |

| Isomeric SMILES | B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC |

| SMILES | B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |

| Canonical SMILES | B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC |

Introduction

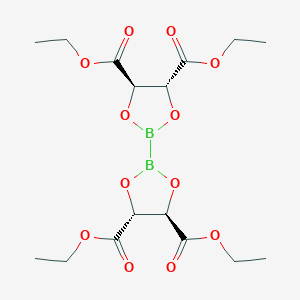

Chemical Identity and Structure

Bis(diethyl-L-tartrate glycolato)diboron, also known by several systematic names and registry numbers, is a specialized organic boron reagent. The compound belongs to the family of dioxaborolanes, featuring a characteristic structure with two boron atoms incorporated into cyclic dioxaborolane rings.

Identification Parameters

The compound is uniquely identified through several chemical identifiers that distinguish it from other related compounds:

| Parameter | Value |

|---|---|

| Common Name | Bis(diethyl-L-tartrate glycolato)diboron |

| CAS Registry Numbers | 480438-20-8, 343321-58-4 |

| Molecular Formula | C₁₆H₂₄B₂O₁₂ |

| Molecular Weight | 429.98 g/mol (430.0 g/mol) |

| MDL Number | MFCD02683493 |

| Creation Date in Chemical Databases | October 26, 2006 |

The compound has several synonyms in chemical literature and commercial catalogs, including diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate and AC-4652 .

Structural Features

The molecular structure of Bis(diethyl-L-tartrate glycolato)diboron contains two boron atoms, each incorporated into a 1,3,2-dioxaborolane ring system. These rings are formed from diethyl L-tartrate derivatives, which provide the compound with its unique stereochemical properties. The structure contains multiple stereogenic centers, specifically designated as (4R,4'R,5R,5'R) in its systematic name .

The compound features:

-

Two boron atoms in a diboron arrangement

-

Two five-membered dioxaborolane rings

-

Four ethyl ester groups (diethyl tartrate moieties)

-

Multiple stereocenters with defined absolute configuration

This specific stereochemical arrangement contributes significantly to the compound's utility in asymmetric synthesis and stereoselective transformations. The chiral nature of the tartrate components can facilitate stereochemical control in various chemical reactions .

Physical and Chemical Properties

The physical and chemical properties of Bis(diethyl-L-tartrate glycolato)diboron significantly influence its handling, storage requirements, and applications in chemical synthesis.

Physical Properties

Available data on the physical characteristics of the compound include:

| Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Density | 1.3 (units not specified in source) |

| Flash Point | 149°F (65°C) |

The relatively high flash point of 149°F indicates that the compound has moderate flammability concerns and should be stored away from ignition sources .

Chemical Reactivity

As an organoboron compound, Bis(diethyl-L-tartrate glycolato)diboron exhibits chemical behavior characteristic of boron reagents. Although specific reactivity data is limited in the available search results, this class of compounds generally demonstrates:

-

Susceptibility to hydrolysis, particularly in the presence of moisture

-

Ability to participate in transmetalation reactions

-

Potential to act as a mild Lewis acid due to the electron-deficient boron centers

-

Capacity to form borate complexes with suitable nucleophiles

The compound's structure, featuring two boron atoms connected through oxygen bridges, suggests it may possess unique reactivity patterns compared to simpler organoboron compounds. The presence of multiple chiral centers derived from L-tartrate moieties likely influences its stereoselectivity in chemical transformations .

Applications and Uses

Bis(diethyl-L-tartrate glycolato)diboron has found applications primarily in scientific research and industrial processes, though detailed information on specific applications is limited in the available search results.

| Supplier Information | Details |

|---|---|

| Catalog ID | 828044 (Huateng Science) |

| Purity | Information not provided in search results |

| Package Sizes | Available in research quantities |

The commercial availability of the compound facilitates its use in research and development applications, particularly in academic and industrial settings focused on advanced organic synthesis .

| Safety Parameter | Information |

|---|---|

| GHS Pictograms | No data available |

| Signal Word | No data available |

| Hazard Statements | No data available |

| Precautionary Statements | No data available |

The absence of comprehensive hazard information suggests that users should exercise caution when handling this compound and refer to complete, up-to-date safety data sheets from reliable suppliers .

Regulatory and Environmental Considerations

Limited information is available regarding regulatory status and environmental impact of Bis(diethyl-L-tartrate glycolato)diboron.

Regulatory Status

The compound appears in several chemical inventory databases, including:

-

EPA DSSTox (with identifier DTXSID90472338)

-

Japan Chemical Substance Dictionary (Nikkaji No. J1.935.077K)

-

Wikidata (Q72444992)

The compound has been indexed in PubChem since 2006, with the most recent modification to its record dated March 8, 2025 .

Environmental Considerations

No specific environmental fate or ecotoxicology data is available in the provided search results. As with many synthetic organic compounds, appropriate disposal practices should be observed to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume